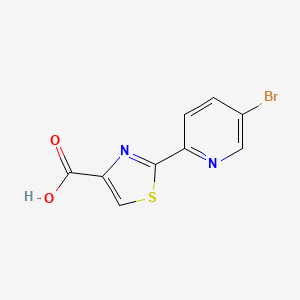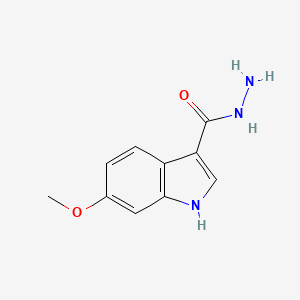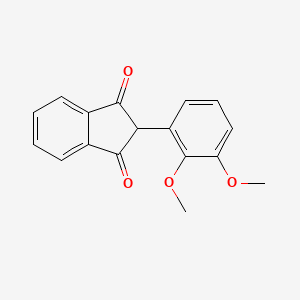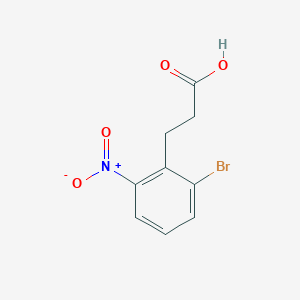
L-Threonine Allyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine Allyl Ester Hydrochloride: is a chemical compound derived from the amino acid L-threonine It is an ester formed by the reaction of L-threonine with allyl alcohol, and it is typically converted to its hydrochloride salt for stability and solubility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine Allyl Ester Hydrochloride typically involves the esterification of L-threonine with allyl alcohol. This reaction is often catalyzed by an acid such as hydrochloric acid to form the ester. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Acid catalysts like hydrochloric acid.
Solvent: Common solvents include methanol or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: L-Threonine Allyl Ester Hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
L-Threonine Allyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of L-Threonine Allyl Ester Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as L-threonine aldolase, which catalyzes the cleavage of L-threonine to produce glycine and acetaldehyde. This reaction is important in the biosynthesis of various amino acids and metabolic pathways.
Comparaison Avec Des Composés Similaires
L-Threonine Allyl Ester Hydrochloride can be compared with other similar compounds such as:
- L-Threonine Methyl Ester Hydrochloride
- L-Threonine Ethyl Ester Hydrochloride
- L-Threonine Benzyl Ester Hydrochloride
Uniqueness:
- Allyl Group: The presence of the allyl group in this compound provides unique reactivity, particularly in oxidation and substitution reactions.
- Stability: The hydrochloride salt form enhances the stability and solubility of the compound, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C6H12ClNO3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
prop-2-enyl 2-amino-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-3-10-6(9)5(7)4-8;/h2,5,8H,1,3-4,7H2;1H |
Clé InChI |
MVRYAUHPHOXBJF-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)

![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13686875.png)
![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)





![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)

